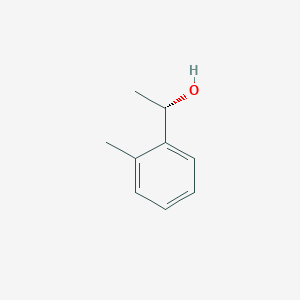

(1S)-1-(2-methylphenyl)ethan-1-ol

Description

Significance of Chiral Secondary Alcohols as Versatile Synthons

Chiral secondary alcohols are fundamental building blocks, or synthons, in modern organic chemistry. longdom.org Their importance stems from their utility as key intermediates in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, and fine chemicals. longdom.orgresearchgate.netnih.gov The presence of a hydroxyl group on a stereogenic center provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex chiral molecules.

These alcohols are often prepared through the asymmetric reduction of prochiral ketones, a transformation that can be achieved with high efficiency and stereoselectivity using various catalytic methods. nih.govresearchgate.net Biocatalysis, in particular, has emerged as a powerful and sustainable approach, utilizing enzymes or whole-cell systems to produce enantiomerically enriched secondary alcohols. longdom.orgbohrium.com The versatility of these chiral synthons is demonstrated by their application in the synthesis of biologically active natural products and as chiral auxiliaries or ligands in asymmetric reactions. longdom.orgclockss.org

Importance of Enantiomeric Purity in Organic Transformations

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical concept in organic chemistry, particularly in the synthesis of bioactive compounds. stackexchange.comthieme-connect.de Enantiomers, being non-superimposable mirror images, can exhibit vastly different biological activities. In many cases, one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. stackexchange.com This necessitates the synthesis of single, pure enantiomers.

The precise determination of enantiomeric purity is crucial for evaluating the success of an enantioselective synthesis. thieme-connect.de Historically, optical rotation was used to determine the "optical purity" of a sample, but this method can be influenced by factors like concentration and solvent. stackexchange.comrsc.org Modern analytical techniques, such as chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC), are now the standard for accurately measuring the ratio of enantiomers in a mixture. stackexchange.com A high enantiomeric excess indicates a high proportion of the desired enantiomer over the unwanted one, which is a key goal in asymmetric synthesis. wikipedia.org

Table 1: Key Terms in Enantiomeric Purity

| Term | Definition | Significance |

|---|---|---|

| Enantiomeric Excess (ee) | A measurement of the purity of a chiral substance, reflecting the degree to which a sample contains one enantiomer in greater amounts than the other. It is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. wikipedia.org | Indicates the success of an asymmetric synthesis and the purity of a chiral product. stackexchange.com |

| Optical Purity | A measure of the ratio of enantiomers in a mixture based on the observed optical rotation compared to the specific rotation of a pure enantiomer. masterorganicchemistry.com | Historically important, but now largely replaced by enantiomeric excess determined by chromatographic or spectroscopic methods. stackexchange.comrsc.org |

| Racemic Mixture | A mixture containing equal amounts (50:50) of two enantiomers. A racemic mixture has an enantiomeric excess of 0% and is optically inactive. wikipedia.org | Serves as the starting point for resolution techniques and a baseline for measuring enantiomeric excess. |

Contextualization of (1S)-1-(2-methylphenyl)ethan-1-ol within Chiral Compound Research

This compound is a specific example of a chiral aromatic secondary alcohol. As a chiral reagent, it plays a role in asymmetric synthesis, a field focused on creating molecules with specific three-dimensional orientations. scbt.com Its structure, featuring a stereocenter bearing a hydroxyl group and an ortho-substituted phenyl ring, makes it a useful intermediate and building block in organic synthesis.

The synthesis of this and similar chiral alcohols is a subject of research, often involving the asymmetric reduction of the corresponding prochiral ketone, 1-(2-methylphenyl)ethanone. researchgate.netnist.gov The development of efficient and highly stereoselective methods for its preparation is key to its utility in further synthetic applications.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂O nih.gov |

| Molecular Weight | 136.19 g/mol scbt.com |

| CAS Number | 51100-05-1 chemicalbook.com |

| Appearance | Data not consistently available, may be an oil or solid. |

| Synonyms | (S)-1-(o-tolyl)ethanol, (S)-alpha,2-Dimethylbenzenemethanol |

Overview of Research Domains Pertaining to the Compound

Research involving this compound and related chiral alcohols falls into several key domains within organic chemistry:

Asymmetric Synthesis: The primary research area for this compound is its use as a chiral building block or synthon. longdom.orgscbt.com Chemists utilize it as a starting material to introduce a specific stereocenter into a target molecule, which is a crucial step in the total synthesis of complex natural products and pharmaceuticals. clockss.org

Catalysis: Chiral alcohols can serve as precursors to chiral ligands for metal-catalyzed asymmetric reactions. The hydroxyl group can be modified to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. longdom.org

Biocatalysis: The synthesis of this compound itself is a topic of research, particularly through biocatalytic methods. nih.govbohrium.com Studies focus on identifying and optimizing enzymes and microorganisms that can reduce the corresponding ketone with high enantioselectivity, offering a green and efficient synthetic route. nih.govresearchgate.net

Methodology Development: Researchers work on developing new synthetic methods where chiral alcohols like this compound can be used to demonstrate the utility and scope of new chemical transformations. researchgate.netscbt.com

The collective research in these areas aims to expand the synthetic toolbox available to organic chemists, enabling the efficient and selective production of enantiomerically pure compounds for a variety of applications. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCBYRLJYGORNK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51100-05-1 | |

| Record name | (1S)-1-(2-methylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthetic Methodologies for 1s 1 2 Methylphenyl Ethan 1 Ol

Asymmetric Reduction Strategies

The asymmetric reduction of the prochiral ketone, 2'-methylacetophenone (B146604), is the most direct route to (1S)-1-(2-methylphenyl)ethan-1-ol. This transformation can be achieved with high efficiency and stereoselectivity using various catalytic systems.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of optically pure alcohols, offering mild reaction conditions and high selectivity. atcc.org Whole-cell biotransformations and isolated enzymes are both employed to catalyze the reduction of ketones.

One notable example involves the use of Candida parapsilosis ATCC 7330. This yeast strain is a rich source of stereospecific oxidoreductases and has been successfully used in the asymmetric reduction of various ketones and α-ketoesters. nih.govnih.govresearchgate.net Specifically, an (S)-specific carbonyl reductase (SRED) has been purified and characterized from this yeast, which preferentially produces the (S)-enantiomer of the corresponding alcohol. nih.gov This enzyme shows excellent enantiospecificity (ee > 99%) for the reduction of certain ketones in the presence of the cofactor NADPH. nih.gov

In addition to microorganisms, plant-based systems have demonstrated utility in the asymmetric reduction of prochiral ketones. Soaked seeds of Phaseolus aureus L. (green gram) have been employed as an efficient biocatalyst for the reduction of various acetophenones in an aqueous medium. google.com This environmentally friendly method has been shown to produce chiral alcohols with high enantiomeric excess. For instance, the reduction of 4-methylacetophenone using soaked Phaseolus aureus L. yields the corresponding alcohol in good yield and high enantioselectivity. google.com

The general procedure involves soaking the plant material in deionized water, followed by the addition of the ketone substrate. google.comconicet.gov.ar The reaction mixture is then agitated for a period, after which the product is extracted and purified. google.comconicet.gov.ar

The substrate scope and stereoselectivity of biocatalytic reductions are influenced by the electronic and steric properties of the substituent on the aromatic ring of the acetophenone (B1666503). Generally, the reduction of acetophenone derivatives follows Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group, leading to the (S)-alcohol. ftb.com.hr However, exceptions exist where microorganisms produce the (R)-alcohol, indicating the presence of anti-Prelog dehydrogenases. ftb.com.hreurekaselect.com

The reaction rate can be affected by the nature of the substituent on the aromatic ring. Electron-withdrawing groups in the para position tend to increase the reaction velocity, while electron-donating groups can slow it down. ftb.com.hr This observation supports a dehydrogenase-mediated hydride transfer mechanism. ftb.com.hr The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the enantiopreference of the resulting alcohol. conicet.gov.ar

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric catalytic hydrogenation and transfer hydrogenation are highly efficient methods for the enantioselective reduction of ketones. These reactions typically employ transition metal complexes with chiral ligands.

Ruthenium-based catalysts are widely used for the asymmetric transfer hydrogenation of aromatic ketones. nih.govresearchgate.net A notable example is the use of ruthenium(II)-prolinamide complexes. These catalysts have demonstrated excellent activity and enantioselectivity in the reduction of various ketones. acs.orgresearchgate.net

In a typical procedure, the reaction is carried out in an aqueous medium at an elevated temperature, with a formic acid/triethylamine mixture often serving as the hydrogen source. soton.ac.uk The choice of the prolinamide ligand is critical, with substituents on the ligand influencing both the yield and the enantiomeric excess of the product alcohol. researchgate.net For instance, a chiral Ru-prolinamide catalyst with isopropyl groups at the ortho position of the ligand has shown excellent performance, affording the product in high yield and with outstanding enantioselectivity. researchgate.net

The mechanism of transfer hydrogenation catalyzed by such Ru-complexes is well-studied and often involves a metal-ligand bifunctional concerted outer-sphere pathway. vt.edu

Table of Compounds

Development and Evaluation of Chiral Ligands for Enantiocontrol

The success of metal-catalyzed asymmetric reductions heavily relies on the design and application of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For the reduction of aromatic ketones like 1-(2-methylphenyl)ethanone, several classes of ligands have been investigated.

Ruthenium (II) complexes coordinated with hemisalen ligands have been explored for the asymmetric transfer hydrogenation (ATH) of acetophenone derivatives in water. academie-sciences.fr The performance of these catalytic systems is influenced by the electronic and steric properties of the substituents on the ligand. For instance, the presence of a methyl group in the ortho position on the aromatic ring of the ketone can lead to a decrease in the catalyst's reactivity. academie-sciences.fr In a study, a catalyst system combining [RuCl2(mesitylene)]2 and a specific hemisalen ligand (L25) was used for the ATH reduction of various aromatic ketones. academie-sciences.fr While this system showed good conversion and enantioselectivity for acetophenone, the presence of an ortho-methyl substituent on the ketone resulted in lower reactivity. academie-sciences.fr

Another class of effective ligands are those based on pseudo-dipeptides. These ligands, when used with [{RuCl2(p-cymene)}2] and NaOH, have demonstrated excellent yields and enantiomeric excesses (ee) for the asymmetric reduction of a range of acetophenone derivatives using 2-propanol as the hydrogen source. sigmaaldrich.com

Furthermore, chiral pincer ruthenium complexes have been shown to be remarkably active catalysts for the asymmetric reduction of alkyl aryl ketones. researchgate.net These complexes, featuring matched chiral phosphine-phosphine (PP) and CNN-type pincer ligands, achieve high enantioselectivities (up to 99%) in both transfer hydrogenation and hydrogenation reactions. researchgate.net

The development of new biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has also expanded the scope of asymmetric Grignard additions to ketones, enabling the synthesis of highly enantioenriched tertiary alcohols. nih.govrsc.org

Asymmetric Reduction of Prochiral Ketone Precursors (e.g., 1-(2-methylphenyl)ethanone)

The most direct route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-(2-methylphenyl)ethanone. This transformation can be achieved using various catalytic systems.

Metal-Catalyzed Reductions:

Metal-catalyzed approaches, particularly using ruthenium, rhodium, and iridium complexes with chiral ligands, are widely employed. researchgate.net These reactions often require elevated hydrogen pressure. For example, the asymmetric transfer hydrogenation (ATH) of 1-(2-methylphenyl)ethanone has been reported using a ruthenium catalyst with a hemisalen ligand, yielding the (R)-(+)-1-(2-methylphenyl)ethanol with 87% ee. academie-sciences.fr The specific rotation was measured as [α]20D = +54.2 (c 0.83, EtOH). academie-sciences.fr

The use of whole-cell biocatalysts, such as marine-derived fungi, has also been explored for the asymmetric reduction of aromatic ketones, offering a green alternative to chemical methods. nih.gov These biocatalytic reductions can achieve good yields and excellent enantioselectivities. nih.gov

Organocatalytic Reductions:

Organocatalysis provides a metal-free alternative for the asymmetric reduction of ketones. Chiral phosphoric acids are a prominent class of organocatalysts for this purpose, often in conjunction with reducing agents like Hantzsch esters or boranes. researchgate.netrsc.org While the reduction of various acetophenones using a BINOL-derived phosphoric acid and catecholborane has been reported, it generally resulted in modest enantioselectivity. rsc.org

Organocatalytic Asymmetric Reductions

Organocatalytic asymmetric reductions have emerged as a powerful tool in synthetic chemistry, avoiding the use of potentially toxic and expensive metals. Chiral phosphoric acids, derived from scaffolds like BINOL and VAPOL, are frequently used to catalyze the reduction of ketones and imines. rsc.org For instance, a VAPOL-derived phosphoric acid was found to be superior to BINOL-derived catalysts in the organocatalytic reduction for the enantioselective synthesis of protected α-amino acids. rsc.org

The reduction of acetophenone derivatives using organocatalysts has been a subject of study. While some success has been achieved, the enantioselectivities can be moderate. rsc.org For example, the reduction of variously substituted acetophenones with catecholborane promoted by a series of BINOL-derived phosphoric acids gave the desired alcohols with only modest enantioselectivity. rsc.org

Asymmetric Carbon-Carbon Bond-Forming Reactions

An alternative to the reduction of pre-formed ketones is the asymmetric construction of the chiral alcohol through carbon-carbon bond formation.

Chiral Auxiliary-Mediated Methodologies (e.g., applications of Evans chiral auxiliary principles)

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. The principles developed by Evans, utilizing chiral oxazolidinones, are a cornerstone of this approach. researchgate.netwikipedia.orgresearchgate.netcolab.wssantiago-lab.com These auxiliaries can be used to direct aldol (B89426) reactions, alkylations, and other transformations with high diastereoselectivity. researchgate.netresearchgate.net After the desired stereocenter is set, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.orgsantiago-lab.com For instance, Evans' oxazolidinone auxiliaries have been instrumental in the synthesis of complex natural products by controlling the stereochemistry of multiple stereocenters. wikipedia.org While the direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of using chiral auxiliaries to control the formation of stereocenters in alcohols are well-established. researchgate.netwikipedia.org

Enantioselective Addition Reactions (e.g., Asymmetric Grignard additions to aryl aldehydes/ketones)

The enantioselective addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental method for synthesizing chiral alcohols. rug.nlmmu.ac.uk The use of chiral ligands to catalyze these additions has seen significant progress. rug.nlmmu.ac.uk

For the synthesis of 1-(2-methylphenyl)ethan-1-ol, the asymmetric addition of a methyl Grignard reagent to 2-methylbenzaldehyde (B42018) would be a direct approach. Research has shown that the methylation of o-methylbenzaldehyde can proceed with moderate enantioselectivity (54% ee), likely due to steric hindrance near the reaction site. rug.nlmmu.ac.uk The development of new chiral ligands continues to improve the enantioselectivity of these reactions. For example, a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has been shown to be effective in the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols with up to 95% ee. nih.govrsc.org

Diastereoselective Synthesis Pathways

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of synthesizing chiral alcohols, this often involves the reaction of a chiral substrate or the use of a chiral reagent or catalyst to induce a preferred stereochemical outcome.

One example is the diastereoselective addition of Grignard reagents to optically active α-aminoketones. This approach has been used to synthesize (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes from the corresponding (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ols with high diastereoselectivity. umich.edu This demonstrates the principle of using an existing stereocenter to direct the formation of a new one.

Furthermore, diastereoselective synthesis can be achieved through tandem reactions, such as the one-pot synthesis of vicinal diamines from azaarylmethylamines and aldehydes, which can proceed with good to excellent diastereoselectivities. researchgate.net

The following table provides a summary of selected research findings related to the synthesis of chiral alcohols.

| Precursor | Reagent/Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 1-(2-methylphenyl)ethanone | [RuCl2(mesitylene)]2 / Hemisalen ligand (L25) | (R)-(+)-1-(2-methylphenyl)ethanol | 87% | academie-sciences.fr |

| 2-methylbenzaldehyde | Methyl Grignard reagent | 1-(2-methylphenyl)ethan-1-ol | 54% | rug.nlmmu.ac.uk |

| Acetophenone derivatives | [{RuCl2(p-cymene)}2] / Pseudo-dipeptide ligand / NaOH | Chiral alcohols | Excellent | sigmaaldrich.com |

| Alkyl aryl ketones | Chiral pincer ruthenium complexes | Chiral alcohols | up to 99% | researchgate.net |

| Ketones | Biaryl ligands derived from 1,2-DACH / Grignard reagent | Tertiary alcohols | up to 95% | nih.govrsc.org |

Stereoconvergent Reactions (e.g., Wittig Rearrangements)

Stereoconvergent synthesis is an efficient strategy wherein a mixture of stereoisomers (either enantiomers or diastereomers) of a starting material is converted into a single stereoisomer of the product. This approach is advantageous as it can obviate the need for stereochemically pure starting materials. The Wittig rearrangement, a sigmatropic rearrangement of an α-metalated ether, has emerged as a key reaction in this context.

The acs.orgresearchgate.net-Wittig rearrangement has traditionally been considered to proceed through a non-concerted pathway involving radical pairs, which posed a challenge for achieving enantioselectivity. chemrxiv.orgchemrxiv.org However, recent advancements have demonstrated that the enantioselective acs.orgresearchgate.net-Wittig rearrangement of allylic ethers can be achieved through a catalytic cascade process. This process often involves an initial enantioselective researchgate.netchemrxiv.org-sigmatropic rearrangement promoted by a chiral catalyst, followed by a base-promoted, stereoconvergent ionic fragmentation-recombination that yields the acs.orgresearchgate.net-Wittig product with high enantiospecificity. chemrxiv.orgchemrxiv.org

Research has shown that the regioselectivity between the acs.orgresearchgate.net- and a competing acs.orgchemrxiv.org-Wittig rearrangement can be controlled by electronic and steric factors. acs.org In the rearrangement of diastereomeric 2-silyl-6-aryl-5,6-dihydro-(2H)-pyrans, the presence of an ortho-directing group on the aryl substituent, such as the methyl group in a 2-methylphenyl moiety, favors the acs.orgchemrxiv.org-pathway. acs.org Critically, these rearrangements proceed in a stereoconvergent manner, where both cis and trans diastereomers of the starting material yield the same major product diastereomer, rationalized by the formation of a common intermediate. acs.org This stereoconvergence is highly significant as it challenges previous understandings of the Wittig rearrangement's stereochemical course. acs.org

The development of chiral bifunctional iminophosphorane catalysts has been instrumental in promoting these enantioselective rearrangements, leading to products with high enantiomeric ratios. chemrxiv.orgchemrxiv.org

Table 1: Research Findings on Stereoconvergent Wittig Rearrangements

| Reaction Type | Substrate Type | Key Features | Stereochemical Outcome | Ref |

|---|---|---|---|---|

| Catalytic Enantioselective acs.orgresearchgate.net-Wittig Rearrangement | Allylic Ethers | Chiral bifunctional iminophosphorane catalyst; proceeds via a researchgate.netchemrxiv.org-rearrangement cascade. | Generates acs.orgresearchgate.net-Wittig products in up to 97:3 er. | chemrxiv.orgchemrxiv.org |

Control of Diastereomeric Ratios in Multi-Stereocenter Transformations

When the this compound moiety is incorporated into a molecule with additional stereocenters, controlling the diastereomeric ratio (dr) is crucial. Diastereoselective reactions aim to selectively form one diastereomer over all others. This control is typically achieved by exploiting the steric and electronic properties of the substrate, reagents, and catalysts.

One effective method for controlling diastereoselectivity is the use of chiral auxiliaries. For instance, enantiomerically pure aryl sulfoxides can serve as chiral auxiliaries in the synthesis of complex amines and alcohols. mdpi.com The π-stacking interaction between the aryl group of the sulfoxide (B87167) auxiliary and an N-aryl group on the substrate can effectively shield one face of the reactive intermediate, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome. mdpi.com

The addition of organometallic reagents to chiral imines, such as N-tert-butanesulfinylimines, is another powerful strategy. The diastereoselectivity of these additions is highly dependent on both the nucleophile and the electrophile. researchgate.net For example, the diastereoselective reduction of (R)-N-(tert-butanesulfinyl)ketimines using a ruthenium-catalyzed asymmetric transfer hydrogenation can produce highly enantiomerically enriched α-branched primary amines, which can be precursors to chiral alcohols. researchgate.net

In multi-component reactions, it is possible to construct multiple stereocenters in a single step with high diastereoselectivity. One-pot syntheses of chiral complexes have been developed where two stereocenters are formed simultaneously, with the syn or anti relationship between them being controlled to yield a major diastereomeric product. researchgate.net Similarly, diastereoselective reduction of a β-keto sulfoxide derived from a chiral starting material has been used as the key step in the formal synthesis of natural products, demonstrating precise control over the newly formed stereocenter relative to an existing one. researchgate.net

Table 2: Examples of Diastereoselective Control in Multi-Stereocenter Synthesis

| Reaction Type | Substrate/Auxiliary | Key Control Element | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|

| Addition to Aldimines | (S)-4-methylphenyl 2-methylphenyl sulfoxide auxiliary | π-stacking interaction between sulfoxide and aldimine aryl groups. | Moderate stereoselectivity (e.g., 69:31 to 70:30). | mdpi.com |

| Intramolecular Hydride Transfer | ((1S,2S)-2-(benzyloxy)cyclohexyl)-1-phenylethan-1-ol synthesis | Chelation control model. | 78:22 mixture of diastereoisomers. | ntu.edu.sg |

| Reduction of β-keto sulfoxide | β-keto sulfoxide derived from (S)-phenyllactic acid | Substrate-controlled diastereoselective reduction. | Key step in a highly diastereoselective synthesis. | researchgate.net |

Mechanistic Investigations of Stereocontrol in 1s 1 2 Methylphenyl Ethan 1 Ol Synthesis

Reaction Mechanism Elucidation for Enantioselective Processes

The asymmetric reduction of the corresponding prochiral ketone, 2'-methylacetophenone (B146604), is the most common method for the synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol. Among the various methods available for this transformation, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a highly effective and predictable method. jst.go.jpnrochemistry.comorganic-chemistry.org The reaction typically employs a chiral oxazaborolidine catalyst and a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2). nrochemistry.comalfa-chemistry.com

The elucidation of the reaction mechanism for the CBS reduction has been a subject of extensive research and has provided a rational basis for predicting the stereochemical outcome of the reaction. jst.go.jporganic-chemistry.org The generally accepted mechanism involves the following key steps:

Catalyst-Borane Complex Formation: The first step is the coordination of the borane (a Lewis acid) to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. nrochemistry.com This coordination enhances the Lewis acidity of the boron atom within the catalyst ring, making it a more effective activator for the ketone. nrochemistry.com

Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. The ketone's oxygen atom binds to the endocyclic boron atom of the oxazaborolidine. The stereochemical course of the reaction is determined at this stage, as the ketone can approach the catalyst from two different faces. The catalyst's chiral environment dictates a preferential binding orientation to minimize steric interactions. nrochemistry.com For the synthesis of this compound from 2'-methylacetophenone, the use of an (S)-CBS catalyst directs the hydride attack to the Re face of the ketone.

Hydride Transfer: Following coordination, an intramolecular hydride transfer occurs from the borane coordinated to the nitrogen atom to the carbonyl carbon of the ketone. This transfer proceeds through a highly organized, six-membered ring transition state. nrochemistry.com

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane is released from the catalyst. Subsequent hydrolysis or workup liberates the chiral alcohol, this compound, and regenerates the CBS catalyst, allowing it to participate in further catalytic cycles. nrochemistry.com

Studies on the asymmetric transfer hydrogenation (ATH) of acetophenone (B1666503) derivatives using ruthenium-based catalysts also provide insight into the mechanism. These reactions often proceed through an outer-sphere mechanism where the substrate does not directly bind to the metal center. vt.edu Instead, hydrogen transfer occurs via a highly ordered cyclic transition state involving the catalyst and the substrate. vt.edu

| Catalyst System | Key Mechanistic Feature | Reference |

| (S)-CBS/BH3 | Formation of a catalyst-borane complex, followed by ketone coordination and intramolecular hydride transfer via a six-membered transition state. | nrochemistry.com |

| Ru-TsDPEN/HCOOH | Outer-sphere hydrogen transfer from a ruthenium hydride species to the ketone, often facilitated by hydrogen bonding in aqueous media. | nih.gov |

Transition State Analysis in Asymmetric Catalysis

The stereochemical outcome of the asymmetric reduction of 2'-methylacetophenone is ultimately determined by the relative energies of the diastereomeric transition states leading to the (S) and (R) enantiomers of the product. Transition state analysis, often aided by computational studies, provides a powerful tool for understanding and predicting the enantioselectivity of these reactions.

In the context of the CBS reduction, the favored transition state is one that minimizes steric repulsion between the substituents on the ketone and the chiral framework of the oxazaborolidine catalyst. For 2'-methylacetophenone, the two substituents on the carbonyl carbon are the methyl group and the 2-methylphenyl group. The catalyst-borane complex will preferentially bind to the ketone in an orientation where the larger 2-methylphenyl group is positioned away from the steric bulk of the catalyst. jst.go.jp This preferred orientation leads to the hydride being delivered to one specific face of the carbonyl, resulting in the formation of the (S)-enantiomer with high enantiomeric excess when using the (S)-CBS catalyst. jst.go.jp

A proposed transition state model for the CBS reduction of acetophenone derivatives suggests that the catalyst-borane complex binds to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. nrochemistry.com This leads to a six-membered transition state where the hydride is transferred to the carbonyl carbon. nrochemistry.com The stereoselectivity arises from the energetic preference of one transition state over the other due to steric interactions.

In asymmetric transfer hydrogenation reactions catalyzed by ruthenium complexes, such as those with TsDPEN ligands, the transition state involves the transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the ketone. nih.gov DFT calculations on the ATH of acetophenone have shown that water can play a crucial role by forming a hydrogen bond with the ketone oxygen in the transition state, thereby lowering the activation energy barrier. nih.gov The stereoselectivity is governed by the specific interactions within this highly organized transition state.

| Catalyst System | Transition State Model | Key Stabilizing/Destabilizing Interactions | Reference |

| (S)-CBS/BH3 | Six-membered ring involving the oxazaborolidine, borane, and ketone. | Steric repulsion between the larger substituent on the ketone (2-methylphenyl) and the catalyst's chiral scaffold is minimized. | jst.go.jpnrochemistry.com |

| Ru-TsDPEN/HCOOH | Outer-sphere hydrogen transfer involving the Ru-H, N-H, and C=O bonds. | Hydrogen bonding interactions and steric fit of the ketone within the chiral pocket of the catalyst. | nih.gov |

Stereoelectronic Effects and Their Influence on Chiral Induction

Stereoelectronic effects, which refer to the influence of orbital overlap on the stereochemical course of a reaction, play a significant role in the enantioselective synthesis of this compound. These effects are crucial in determining the geometry and energy of the transition state, thereby influencing chiral induction.

In the CBS reduction, the alignment of the interacting orbitals in the six-membered transition state is critical. The hydride transfer is most efficient when the p-orbital of the carbonyl carbon is properly aligned with the s-orbital of the incoming hydride. The chiral catalyst enforces a specific conformation of the ketone in the transition state, which in turn dictates the facial selectivity of the hydride attack due to these stereoelectronic requirements.

The presence of the 2-methylphenyl group can also exert stereoelectronic effects. The ortho-methyl group can influence the orientation of the phenyl ring with respect to the carbonyl group. This fixed or biased conformation can affect the electronic properties of the carbonyl group and its interaction with the chiral catalyst. For instance, the ortho-methyl group can sterically hinder the rotation of the phenyl ring, leading to a more defined conformation in the transition state and potentially enhancing the enantioselectivity.

Furthermore, the electronic nature of the aromatic ring can influence the reaction. While the 2-methyl group is weakly electron-donating, its primary influence in this context is likely steric. However, in related systems, it has been shown that electron-donating or electron-withdrawing groups on the aromatic ring can affect the rate and enantioselectivity of the reduction by altering the electronic properties of the carbonyl group and its interaction with the Lewis acidic catalyst. acs.org

Carbocation Intermediates and Rearrangements in Related Alcohol Chemistry

While the primary route to this compound is through the reduction of the corresponding ketone, the chemistry of this alcohol and related structures can involve carbocation intermediates, particularly in reactions proceeding under acidic conditions. Understanding the behavior of these intermediates is important as they can lead to rearrangements and the formation of undesired byproducts.

The formation of a carbocation at the benzylic position of 1-(2-methylphenyl)ethan-1-ol would result in a secondary carbocation. This carbocation is stabilized by resonance with the adjacent phenyl ring. However, like other carbocations, it can undergo rearrangements to form more stable species if a suitable migrating group is available. libretexts.orglibretexts.org

The most common types of carbocation rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts. libretexts.orglibretexts.org In the case of the carbocation derived from 1-(2-methylphenyl)ethan-1-ol, a 1,2-hydride shift from the adjacent methyl group is not possible. However, if the substitution pattern were different, for example in a related tertiary alcohol, an alkyl or hydride shift could occur.

For instance, in the acid-catalyzed dehydration of a tertiary alcohol like 2-(2-methylphenyl)propan-2-ol, the initial tertiary carbocation is already quite stable. However, in other scenarios, a less stable carbocation could rearrange. The propensity for rearrangement depends on the stability of the initial and rearranged carbocations. Tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations. libretexts.org

It is important to note that under the typical basic or neutral conditions of the CBS reduction or asymmetric transfer hydrogenation, the formation of carbocation intermediates is not a factor in the primary reaction pathway leading to this compound. These considerations become relevant in subsequent transformations of the alcohol under acidic conditions.

Advanced Analytical Characterization for Stereochemical Purity of 1s 1 2 Methylphenyl Ethan 1 Ol

Quantitative Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. libretexts.org It is defined as the absolute difference between the mole fractions of the two enantiomers. Several chromatographic techniques are instrumental in determining the ee of (1S)-1-(2-methylphenyl)ethan-1-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. rug.nl

For the analysis of compounds structurally similar to this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, a Chiralcel OD-H column, which has a cellulose-based CSP, has been successfully used to determine the enantiomeric ratio of similar compounds. acs.orgacs.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The relative proportions of these solvents are optimized to achieve the best separation. acs.orgacs.org

Table 1: Representative Chiral HPLC Conditions for Analogous Compounds

| Parameter | Value |

| Column | Chiralcel OD-H acs.orgacs.org |

| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 or 99:1) acs.orgacs.org |

| Flow Rate | 1.0 mL/min acs.orgacs.org |

| Detection | UV (e.g., 210 nm or 254 nm) |

This table presents typical conditions and may require optimization for this compound.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another valuable technique for determining enantiomeric excess, particularly for volatile compounds. Similar to chiral HPLC, it employs a chiral stationary phase to separate enantiomers. For alcohols like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

A common derivatization strategy is the conversion of the alcohol to its corresponding trifluoroacetamide. This is achieved by reacting the alcohol with a reagent like N-trifluoroacetylimidazole. The resulting diastereomeric derivatives can then be separated on a standard achiral GC column, or the enantiomeric derivatives can be separated on a chiral GC column. This derivatization enhances the volatility of the analyte, making it suitable for GC analysis. researchgate.net

Indirect Methods via Diastereomer Formation and Separation

Indirect methods for determining enantiomeric excess involve the conversion of the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent. rug.nl Since diastereomers have different physical properties, they can be separated by standard, non-chiral chromatographic techniques like HPLC or GC, or even by NMR spectroscopy. libretexts.org

For this compound, a common approach is to esterify the alcohol with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), or its acid chloride. The resulting diastereomeric esters can then be separated and quantified. The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original alcohol.

Determination of Diastereomeric Ratio (dr) in Complex Mixtures

In instances where this compound is part of a more complex mixture containing multiple stereocenters, determining the diastereomeric ratio (dr) is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. The different spatial arrangement of atoms in diastereomers leads to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum. beilstein-journals.orgrsc.org

By comparing the integration of specific, well-resolved proton (¹H) or carbon (¹³C) signals corresponding to each diastereomer, the diastereomeric ratio can be accurately determined. beilstein-journals.orgrsc.orgrsc.org For example, the signals of protons or carbons near the stereocenters are often sufficiently different to allow for quantification.

Spectroscopic Methods for Stereochemical Assignment

While chromatographic methods are excellent for quantifying the ratio of stereoisomers, spectroscopic techniques, particularly NMR, are indispensable for elucidating their three-dimensional structure and assigning the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone of stereochemical analysis. magritek.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule. rsc.orgnih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the different parts of the molecule. For instance, the methyl group on the ethyl chain will appear as a doublet, coupled to the methine proton. The methine proton, in turn, will appear as a quartet. The aromatic protons will show a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The chemical shifts and coupling constants of these protons can be influenced by the stereochemistry of the molecule, especially when comparing diastereomers. rsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbons, particularly those of the stereocenter and adjacent carbons, are sensitive to the stereochemical environment. rsc.orgrsc.org

Table 2: Representative NMR Data for Structurally Related Phenyl Alcohols

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| CH₃ (ethyl) | ~1.5 | Doublet |

| CH (methine) | ~4.9-5.2 | Quartet |

| CH₃ (aryl) | ~2.3 | Singlet |

| Aromatic H | ~7.1-7.5 | Multiplet |

| OH | Variable | Singlet (broad) |

| ¹³C NMR | ||

| CH₃ (ethyl) | ~25 | |

| CH (methine) | ~70 | |

| CH₃ (aryl) | ~21 | |

| Aromatic C | ~125-145 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented is a general representation for similar structures. rsc.orgrsc.org

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry by identifying protons that are close in space. wordpress.com For absolute configuration determination, comparison of experimental data with that of known standards or the use of chiral shift reagents may be necessary. rug.nl

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the absolute configuration of stereogenic centers, particularly when a chromophore is present in the vicinity of the chiral center.

For this compound, the 2-methylphenyl group (o-tolyl group) serves as the primary chromophore. The electronic transitions of this aromatic ring are perturbed by the chiral environment of the stereogenic carbon atom, leading to a characteristic CD spectrum. The sign and intensity of the Cotton effects observed in the CD spectrum can be correlated to the absolute configuration of the alcohol.

In practice, the absolute configuration is often determined by comparing the experimental CD spectrum with the spectrum predicted by empirical rules or quantum-mechanical calculations. frontiersin.org For benzylic alcohols, the sign of the Cotton effect associated with the ¹Lₐ and ¹Lₑ transitions of the phenyl chromophore is related to the spatial arrangement of the substituents around the stereocenter.

Alternatively, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can provide detailed conformational and configurational information. cas.czresearchgate.net VCD is particularly useful for small organic molecules and can be used to determine the absolute configuration by comparing the experimental spectrum with that calculated for a specific enantiomer using density functional theory (DFT). cas.cz

Another powerful approach is the exciton (B1674681) chirality method. tcichemicals.com This non-empirical method requires the presence of two or more interacting chromophores. For a molecule like this compound, which has only one primary chromophore, derivatization with a second chromophoric entity is necessary to apply this method. The spatial interaction between the original chromophore and the newly introduced one generates a characteristic bisignate CD signal, the sign of which directly indicates the absolute configuration of the original molecule. researchgate.net

| Parameter | Description | Typical Application for this compound |

| Chromophore | The part of the molecule that absorbs light. | The 2-methylphenyl (o-tolyl) group exhibits UV absorption bands (¹Lₐ and ¹Lₑ transitions) that become CD-active due to the chiral center. |

| Cotton Effect | The characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band of a chiral substance. | The sign and magnitude of the Cotton effects in the 200-280 nm region are correlated with the (S)-configuration at the carbinol carbon. |

| Exciton Coupling | Interaction between two or more chromophores, leading to a split CD signal (couplet). | Not directly applicable unless the alcohol is derivatized with another chromophoric group. The sign of the resulting exciton couplet would then determine the absolute configuration. |

| VCD Spectroscopy | Measures differential absorption in the infrared region, sensitive to vibrational modes of the molecule. | Provides a detailed fingerprint of the molecule's 3D structure. The absolute configuration is confirmed by matching the experimental VCD spectrum with DFT calculations for the (S)-enantiomer. cas.cz |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.com The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, which in turn reveals the precise arrangement of atoms in the crystal lattice. scielo.org.za

For a chiral molecule like this compound, which is a liquid at room temperature, obtaining a suitable single crystal for analysis requires either crystallization at low temperatures or, more commonly, derivatization. The alcohol can be converted into a solid crystalline derivative, such as an ester of a carboxylic acid (e.g., a phthalate (B1215562) or benzoate), which is then subjected to X-ray diffraction analysis. nih.govresearchgate.net

The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects. mdpi.com When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This effect, known as anomalous scattering, allows for the differentiation between the two enantiomers. The correctness of the assigned absolute configuration is statistically validated by the Flack parameter. mdpi.com A Flack parameter value close to zero for a given enantiomeric structure confirms that the assigned absolute configuration is correct with high probability. researchgate.net

| Parameter | Description | Significance for this compound Derivative |

| Crystal System | The classification of crystals based on their axial systems. | The crystal system (e.g., monoclinic, orthorhombic) and space group are determined. For a chiral, enantiopure compound, the space group must be chiral (non-centrosymmetric). scispace.com |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. | These parameters define the size and shape of the repeating unit containing the molecule(s). |

| Anomalous Dispersion | The wavelength-dependent contribution to the X-ray scattering factor. | This effect is crucial for distinguishing between a molecule and its non-superimposable mirror image, thus allowing for the determination of absolute configuration. mdpi.com |

| Flack Parameter (x) | A parameter refined during crystallographic analysis to determine the absolute structure of a chiral crystal. | A value of x ≈ 0 indicates that the assigned absolute configuration is correct. A value of x ≈ 1 would suggest the opposite configuration. researchgate.net |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Low R-factor values indicate a good fit of the model to the data. |

Applications of 1s 1 2 Methylphenyl Ethan 1 Ol As a Chiral Building Block

Role in the Synthesis of Enantiopure Pharmaceutical Intermediates

Chiral secondary alcohols are crucial intermediates in the synthesis of many pharmaceutical compounds. dapinpharma.com The (1S) configuration of 1-(2-methylphenyl)ethan-1-ol is particularly important for creating stereochemically defined active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

This chiral alcohol can be a precursor to more complex chiral amines and other functionalized molecules that are key components of various drugs. For instance, amino-substituted phenyl alcohols are recognized as critical intermediates in drug synthesis. The general principle involves the conversion of the hydroxyl group into other functionalities, such as amines or other carbon-based substituents, while retaining the stereochemical integrity of the chiral center. This is often achieved through multi-step synthetic sequences where the initial chirality of the alcohol dictates the final stereochemistry of the pharmaceutical intermediate.

An example of a related transformation is the synthesis of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol, a chiral amino alcohol that can be derived from precursors like (1S)-1-(2-methylphenyl)ethan-1-ol. bldpharm.com Such amino alcohols are valuable building blocks for a variety of pharmaceutical compounds.

Utilization in Agrochemical and Fragrance Synthesis (General principles for chiral alcohols)

The principles that make chiral alcohols like this compound valuable in the pharmaceutical industry also extend to the agrochemical and fragrance sectors. In agrochemicals, the biological activity of pesticides and herbicides is often stereospecific. The synthesis of enantiomerically pure agrochemicals can lead to products with higher efficacy and reduced environmental impact, as the inactive enantiomer is eliminated. Chiral alcohols are key starting materials for a variety of agrochemicals, including certain classes of herbicides and insecticides. acs.org For example, the synthesis of some aryloxypropanoic acid herbicides involves chiral secondary alcohols as key intermediates. acs.org

In the fragrance industry, the odor of a molecule is highly dependent on its stereochemistry. Different enantiomers of the same compound can have distinct smells or varying odor thresholds. Chiral alcohols and their derivatives are essential components of many synthetic fragrances. The synthesis of new fragrance compounds often involves the use of chiral building blocks to create specific olfactory profiles. researchgate.net While direct large-scale use of this compound in widely known commercial agrochemicals or fragrances is not extensively documented in publicly available literature, the general principles of chiral synthesis underscore its potential in these areas for the development of novel, stereochemically defined products.

Derivatization for the Development of New Chiral Ligands and Catalysts

The hydroxyl group of this compound provides a convenient handle for its derivatization into a variety of chiral ligands and catalysts, which are instrumental in asymmetric synthesis. The development of new chiral ligands is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds with high efficiency and selectivity.

The general strategy involves reacting the alcohol with a suitable reagent to introduce a coordinating group, such as a phosphine, an amine, or an oxazoline. The resulting molecule can then act as a ligand that coordinates to a metal center, creating a chiral catalyst. The steric and electronic properties of the 2-methylphenyl group, in conjunction with the stereochemistry at the carbinol center, create a well-defined chiral environment around the metal. This chiral pocket influences the approach of reactants to the catalytic site, thereby directing the stereochemical outcome of the reaction.

For example, chiral amino alcohols, which can be synthesized from this compound, are precursors to a wide range of chiral ligands. nih.govehu.es These ligands have been shown to be effective in various asymmetric transformations, including additions of organometallic reagents to aldehydes and ketones. The design of these ligands often involves creating a bidentate or tridentate coordination environment for the metal, which enhances the rigidity and stability of the catalyst, leading to higher enantioselectivities. The non-covalent interactions between the ligand and the substrate can also play a crucial role in the enantioselective catalytic process. acs.org

Functionalization for Advanced Materials Science Applications

The incorporation of chiral units into polymers and other materials can impart unique properties, leading to applications in areas such as chiral recognition, separation science, and optics. The functionalization of this compound allows for its integration into larger molecular architectures, including polymers and functional materials.

The hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or a styrenic derivative. Subsequent polymerization can lead to chiral polymers where the stereogenic centers are regularly arranged along the polymer backbone. These chiral polymers can exhibit interesting chiroptical properties, such as circular dichroism, and can be used as chiral stationary phases in chromatography for the separation of enantiomers.

Furthermore, the chiral nature of this compound can be exploited in the design of liquid crystals and other ordered materials. The introduction of a chiral dopant can induce a helical twisting in the liquid crystalline phase, leading to the formation of cholesteric phases with unique optical properties. While specific examples of the large-scale application of this compound in advanced materials are not widely reported, the fundamental principles of materials science suggest its potential in these emerging fields. The ability to introduce a well-defined chiral element into a material's structure is a powerful tool for tuning its physical and chemical properties.

Future Research Directions and Challenges in the Study of 1s 1 2 Methylphenyl Ethan 1 Ol

Development of Highly Sustainable and Green Synthetic Methodologies

The push towards environmentally benign chemical manufacturing is a significant driver of innovation in the synthesis of chiral alcohols like (1S)-1-(2-methylphenyl)ethan-1-ol. nih.govcardiff.ac.uk Green chemistry principles, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are being actively explored. acs.org

A primary challenge lies in replacing traditional, often hazardous, organic solvents with more sustainable alternatives. acs.org Many syntheses of chiral alcohols rely on dipolar aprotic solvents, which can have toxicity and disposal issues. acs.org Research is now focused on utilizing greener solvents, including water, bio-based solvents like Cyrene™, or even conducting reactions under solvent-free conditions. acs.orgrsc.org Water is a particularly attractive medium due to its non-toxic, inexpensive, and safe nature. rsc.org

Biocatalysis presents a powerful green alternative to traditional chemical synthesis. The use of enzymes, such as ketoreductases (KREDs), or whole-cell systems offers high enantioselectivity under mild reaction conditions, often in aqueous media. mdpi.comrsc.org For instance, a patented eco-friendly process describes the asymmetric reduction of prochiral ketones to chiral alcohols using soaked green grams (Phaseolus aureus L) as a biocatalyst in water, achieving high enantiomeric excess and simplifying product isolation. google.com Such methods eliminate the need for heavy metal catalysts and harsh reagents. rsc.orggoogle.com

Furthermore, alternative energy sources are being investigated to enhance reaction efficiency and reduce energy consumption. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and increase yields compared to conventional heating methods. nih.govrsc.org The development of these sustainable methodologies is crucial for the large-scale, environmentally responsible production of this compound.

Table 1: Comparison of Green vs. Traditional Synthetic Approaches

| Feature | Traditional Methodology | Green/Sustainable Methodology |

|---|---|---|

| Solvents | Dipolar aprotic solvents (e.g., DMF, THF) acs.org | Water, bio-solvents, solvent-free conditions acs.orgrsc.org |

| Catalysts | Heavy metal complexes (e.g., Rhodium, Ruthenium) mt.comacs.org | Biocatalysts (enzymes, whole cells), organocatalysts mdpi.comrsc.orgmt.com |

| Energy Source | Conventional thermal heating rsc.org | Microwave irradiation, ultrasound nih.govrsc.org |

| Byproducts | Often produces hazardous waste acs.org | Aims to minimize waste (high atom economy) mt.com |

| Reaction Conditions | Often harsh (high temp/pressure) | Mild (room temperature, atmospheric pressure) rsc.orggoogle.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The complexity of optimizing enantioselective reactions has led chemists to embrace artificial intelligence (AI) and machine learning (ML). beilstein-journals.org These computational tools can analyze vast datasets to identify patterns and predict outcomes, accelerating the discovery of optimal reaction conditions and catalysts for synthesizing compounds like this compound. chimia.chresearchgate.net

A significant challenge in asymmetric catalysis is predicting which catalyst and set of conditions will yield the highest enantioselectivity for a specific substrate. chinesechemsoc.org ML models can be trained on existing reaction data, including information about substrates, catalysts, solvents, and temperatures, to predict the enantiomeric excess (% ee). researchgate.net Algorithms like random forests (RF), support vector machines (SVM), and deep neural networks (DNN) are employed to build these predictive models. researchgate.netacs.org For example, ML models have been successfully used to optimize phase-transfer catalysts, leading to a significant improvement in enantioselectivity for the synthesis of a key pharmaceutical intermediate. acs.org

Beyond prediction, AI is being used for the de novo design of catalysts. researchgate.net Generative models can propose novel catalyst structures that are predicted to have high activity and selectivity. researchgate.net This approach moves beyond the empirical, trial-and-error screening of catalysts and allows for a more targeted, data-driven design process. chimia.chresearchgate.net An unsupervised ML workflow has been developed to quantify and predict the generality of a catalyst, helping researchers identify robust catalysts that perform well across a range of substrates. researchgate.net

The integration of ML with high-throughput experimentation (HTE) and robotic platforms creates a closed-loop system for accelerated discovery. beilstein-journals.org An AI algorithm can suggest a set of experiments, which are then performed by a robot. The results are fed back into the model, which learns and suggests the next round of experiments, iteratively improving the reaction's performance. beilstein-journals.orgacs.org

Table 2: Applications of Machine Learning in Enantioselective Synthesis

| ML Application | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Predictive Modeling | Training algorithms on reaction databases to predict enantioselectivity and yield for new reactions. beilstein-journals.orgresearchgate.net | Rapidly screen virtual libraries of catalysts and conditions to identify the most promising for high % ee. |

| Catalyst Design | Using generative models to design novel chiral catalysts with optimized properties. researchgate.net | Discovery of new, more effective catalysts specifically tailored for the reduction of 2'-methylacetophenone (B146604). |

| Reaction Optimization | Employing algorithms to explore the parameter space (temperature, concentration, solvent) and find optimal conditions. beilstein-journals.orgacs.org | Fine-tuning the synthesis process to maximize yield and enantiomeric purity while minimizing costs and side reactions. |

| Generality Assessment | Using unsupervised learning to identify catalysts that are effective for a broad range of substrates. researchgate.net | Finding a robust catalyst that could also be used for a variety of related chiral aromatic alcohols. |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving near-perfect enantioselectivity (>99% ee) in the synthesis of this compound is a primary goal that hinges on the development of advanced catalytic systems. rsc.org The steric hindrance from the ortho-methyl group on the phenyl ring presents a specific challenge that requires highly discriminating catalysts.

Significant progress has been made in the enantioselective addition of organometallic reagents to carbonyl compounds. rug.nl For instance, titanium-based chiral ligand systems have been developed that can catalytically mediate the addition of Grignard reagents to aldehydes and ketones with good to high enantioselectivities. rug.nl Similarly, chiral amino alcohol ligands are used to promote the highly enantioselective addition of organozinc reagents to aldehydes. rsc.org The challenge remains to develop systems that are both highly selective and broadly applicable.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. mt.comfrontiersin.org These catalysts are often more stable, less toxic, and less sensitive to air and moisture than their organometallic counterparts. Chiral phosphoric acids and thiourea (B124793) derivatives are examples of organocatalysts that have been successfully used in a variety of enantioselective transformations. acs.orgresearchgate.net The future direction involves designing organocatalysts that can effectively control the stereochemistry of the reduction of sterically demanding ketones like 2'-methylacetophenone.

Biocatalysis, particularly using engineered ketoreductases (KREDs), offers exceptional enantioselectivity. rsc.org Modern protein engineering techniques, including directed evolution and machine learning-assisted design, are being used to create KRED variants with enhanced activity, stability, and specificity for non-natural substrates. rsc.orgacs.org These tailored enzymes can reduce prochiral ketones to their corresponding (S)- or (R)-alcohols with near-perfect enantiomeric and diastereomeric purity, often under green processing conditions. rsc.org The ongoing challenge is to discover or engineer enzymes that are highly efficient for the specific substrate 2'-methylacetophenone.

Table 3: Examples of Catalytic Systems for Chiral Alcohol Synthesis

| Catalyst Class | Example Catalyst/Ligand | Target Reaction Type | Reported Enantioselectivity |

|---|---|---|---|

| Organometallic | Titanium/Chiral Disulfonamide rug.nl | Organozinc addition to aldehydes | 98% ee (for 1-phenyl-1-propanol) acs.org |

| Organometallic | Rhodium/Chiral Diphosphine nih.gov | Asymmetric hydrogenation | >90% ee (for related substrates) nih.gov |

| Organocatalysis | Cinchona Alkaloids cardiff.ac.uk | Asymmetric reductions/additions | Up to 95% ee (for benzaldehyde (B42025) additions) rsc.org |

| Biocatalysis | Engineered Ketoreductase (KRED) rsc.org | Asymmetric reduction of ketones | >99% ee (for various aromatic ketones) rsc.org |

Advancements in In-Situ Spectroscopic Techniques for Real-time Stereoselective Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Advancements in in-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing a continuous stream of data without the need for sampling and offline analysis. mt.comrsc.org This real-time information is invaluable for ensuring reaction robustness, identifying key intermediates, and understanding the origins of stereoselectivity. youtube.com

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring reactions in real time. rsc.org These methods can track the concentration of reactants, products, and even transient catalyst-substrate complexes by observing their characteristic vibrational frequencies. mt.comrsc.org For example, in-situ Raman spectroscopy has been used to monitor the transmetalation of Grignard reagents, a key step in many C-C bond-forming reactions used to synthesize chiral alcohols. acs.org

Nuclear magnetic resonance (NMR) spectroscopy, while having lower sensitivity, is incredibly information-rich and can also be adapted for in-situ monitoring of flow reactions. rsc.org It can provide detailed structural information on all species in the reaction mixture simultaneously. UV-Vis spectroscopy is another valuable tool, especially for studying organometallic catalysts, where changes in the metal's coordination sphere lead to distinct spectral changes that can be monitored to determine reaction kinetics. nih.gov

The primary challenge in applying these techniques to stereoselective reactions is the difficulty of directly distinguishing between enantiomers, as they have identical spectroscopic properties under achiral conditions. However, future research may focus on developing chiral spectroscopic methods or using these techniques to monitor the formation of diastereomeric intermediates that are formed when a chiral catalyst interacts with the substrate. By correlating the spectroscopic data with offline measurements of enantiomeric excess, it is possible to build models that use real-time data to predict the final stereochemical outcome of the reaction. nih.gov

Table 4: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Advantages | Challenges for Stereoselective Monitoring |

|---|---|---|---|

| FTIR Spectroscopy | Functional group changes, reactant/product concentrations, kinetics. rsc.org | Fast, robust, widely applicable to liquid and gas phase. mt.comrsc.org | Cannot directly distinguish enantiomers. |

| Raman Spectroscopy | Molecular vibrations, C-C bonds, symmetric bonds, kinetics. rsc.org | Excellent for aqueous solutions, insensitive to water. rsc.org | Cannot directly distinguish enantiomers; weak signal. |

| NMR Spectroscopy | Detailed molecular structure, quantification of all species, intermediates. rsc.org | Highly specific, information-rich. rsc.org | Lower sensitivity, requires specialized flow cells. |

| UV-Vis Spectroscopy | Electronic transitions, catalyst state, kinetics of metal-catalyzed reactions. nih.gov | High sensitivity for chromophores (e.g., transition metals). nih.gov | Limited to species with UV-Vis absorbance. |

Q & A

Q. What are the primary synthetic routes for (1S)-1-(2-methylphenyl)ethan-1-ol, and how do reaction conditions influence stereoselectivity?

The compound can be synthesized via asymmetric reduction of the corresponding ketone, 1-(2-methylphenyl)ethan-1-one. For example:

- Catalytic hydrogenation : Use chiral catalysts like Pd/C with enantioselective modifiers (e.g., cinchona alkaloids) to achieve the (S)-configuration .

- Biocatalytic reduction : Enzymes such as alcohol dehydrogenases (ADHs) can reduce ketones stereoselectively under mild conditions. Optimization of pH, temperature, and cofactors (e.g., NADH/NAD⁺) is critical for yield and enantiomeric excess (ee) .

- Grignard addition : React 2-methylbenzaldehyde with methylmagnesium bromide, followed by oxidation and resolution of racemic mixtures via chiral chromatography .

Q. Which analytical techniques are most effective for confirming the structure and enantiopurity of this compound?

- NMR spectroscopy : - and -NMR distinguish the methylphenyl and hydroxyl groups. Key signals include the hydroxyl proton (~1–5 ppm, broad) and aromatic protons (6.5–7.5 ppm) .

- Mass spectrometry (MS) : Electron ionization (EI-MS) confirms the molecular ion peak at m/z 136 (CHO) and fragmentation patterns .

- Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases to determine enantiomeric excess (≥98% ee) .

Q. How does the hydroxyl group in this compound influence its reactivity under acidic or oxidative conditions?

- Oxidation : Chromic acid (HCrO) or KMnO oxidizes the alcohol to 1-(2-methylphenyl)ethan-1-one, a reaction monitored by TLC or IR (loss of O-H stretch at ~3300 cm) .

- Substitution : Thionyl chloride (SOCl) converts the hydroxyl group to a chloride, forming 1-(2-methylphenyl)ethyl chloride, useful in nucleophilic substitutions .

- Acid-catalyzed dehydration : Concentrated HSO promotes elimination to form styrene derivatives, though steric hindrance from the 2-methyl group may reduce reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Cross-validation : Compare -NMR chemical shifts across solvents (CDCl, DMSO-d) to account for hydrogen bonding effects .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR shifts and optical rotations, aiding in structural assignment .

- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing single-crystal structures of derivatives like sulfonate esters .

Q. How can enantioselective synthesis of this compound be optimized using transition-metal catalysts?

- Chiral ligands : Use (R)-BINAP with ruthenium catalysts for asymmetric transfer hydrogenation, achieving >90% ee. Reaction parameters (temperature, solvent polarity) must be tuned to minimize racemization .

- Dynamic kinetic resolution (DKR) : Combine metal catalysts (e.g., Shvo’s catalyst) with lipases to racemize intermediates in situ, enhancing yield and ee .

- Mechanistic studies : Monitor reaction pathways via in-situ IR or Raman spectroscopy to identify rate-limiting steps and optimize turnover frequency (TOF) .

Q. What are the applications of this compound in medicinal chemistry and materials science?

- Chiral building block : Synthesize β-blockers or antifungal agents by functionalizing the hydroxyl group (e.g., tosylation followed by nucleophilic displacement) .

- Liquid crystals : Introduce fluorinated or mesogenic groups to the phenyl ring for applications in display technologies .

- Biopolymer modification : Graft onto polysaccharides via esterification to create chiral stationary phases for chromatography .

Q. How do steric effects from the 2-methyl group impact the compound’s reactivity in cross-coupling reactions?

- Suzuki-Miyaura coupling : The methyl group hinders palladium-catalyzed aryl-aryl bond formation. Use bulky ligands (e.g., SPhos) to mitigate steric effects and improve yields .

- Buchwald-Hartwig amination : Electron-rich aryl bromides derived from the alcohol show reduced reactivity; elevated temperatures (80–100°C) and strong bases (t-BuONa) are required .

Q. What computational methods predict the compound’s metabolic pathways and toxicity profile?

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity based on logP (~2.1) and topological polar surface area (20.2 Ų) .

- Molecular docking : Simulate binding to enzymes like alcohol dehydrogenase to predict detoxification rates and potential metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.